

Technical Guide: Physical Properties of 5-Chloro-2-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-fluoronicotinaldehyde

Cat. No.: B584694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoronicotinaldehyde, with the Chemical Abstracts Service (CAS) registry number 882679-90-5, is a halogenated pyridine derivative.[1][2][3][4][5] Its structure, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and an aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the physical properties of this compound is crucial for its handling, storage, reaction setup, and for the development of purification methods.

This technical guide provides a summary of the currently available physical property data for **5-Chloro-2-fluoronicotinaldehyde** and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to a notable lack of experimentally determined quantitative data in publicly available literature and safety data sheets, this guide also serves to highlight the current data gap for this compound.

Physicochemical Data

Comprehensive, experimentally verified physical property data for **5-Chloro-2-fluoronicotinaldehyde** is not readily available in scientific literature or commercial supplier documentation. The following table summarizes the available information, with most quantitative values currently listed as "Not Available."

Table 1: Summary of Physical Properties for **5-Chloro-2-fluoronicotinaldehyde**

Property	Value	Source/Notes
Chemical Formula	<chem>C6H3ClFNO</chem>	[1] [5]
Molecular Weight	159.55 g/mol	[1] [4] [5]
CAS Number	882679-90-5	[1] [2] [3] [4] [5]
Appearance	Solid (predicted)	Based on analogous structures
Melting Point	Not Available	[6]
Boiling Point	Not Available	[6]
Density	Not Available	
Solubility	Not Available	
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	[1]

General Experimental Protocols for Physical Property Determination

For researchers requiring precise physical property data for **5-Chloro-2-fluoronicotinaldehyde**, the following established experimental protocols for solid organic compounds can be employed.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Method[\[7\]](#)[\[8\]](#)

- Sample Preparation: A small amount of finely powdered, dry **5-Chloro-2-fluoronicotinaldehyde** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Boiling Point Determination

While **5-Chloro-2-fluoronicotinaldehyde** is expected to be a solid at room temperature, its boiling point at reduced pressure may be a relevant property for purification by distillation.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Sample Preparation: A small amount of the substance (a few milligrams) is placed in a small test tube or fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end downwards.
- Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Observation: As the sample is heated, the air trapped in the capillary tube will expand and a stream of bubbles will emerge from the open end. Heating is continued until a steady stream of bubbles is observed.
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

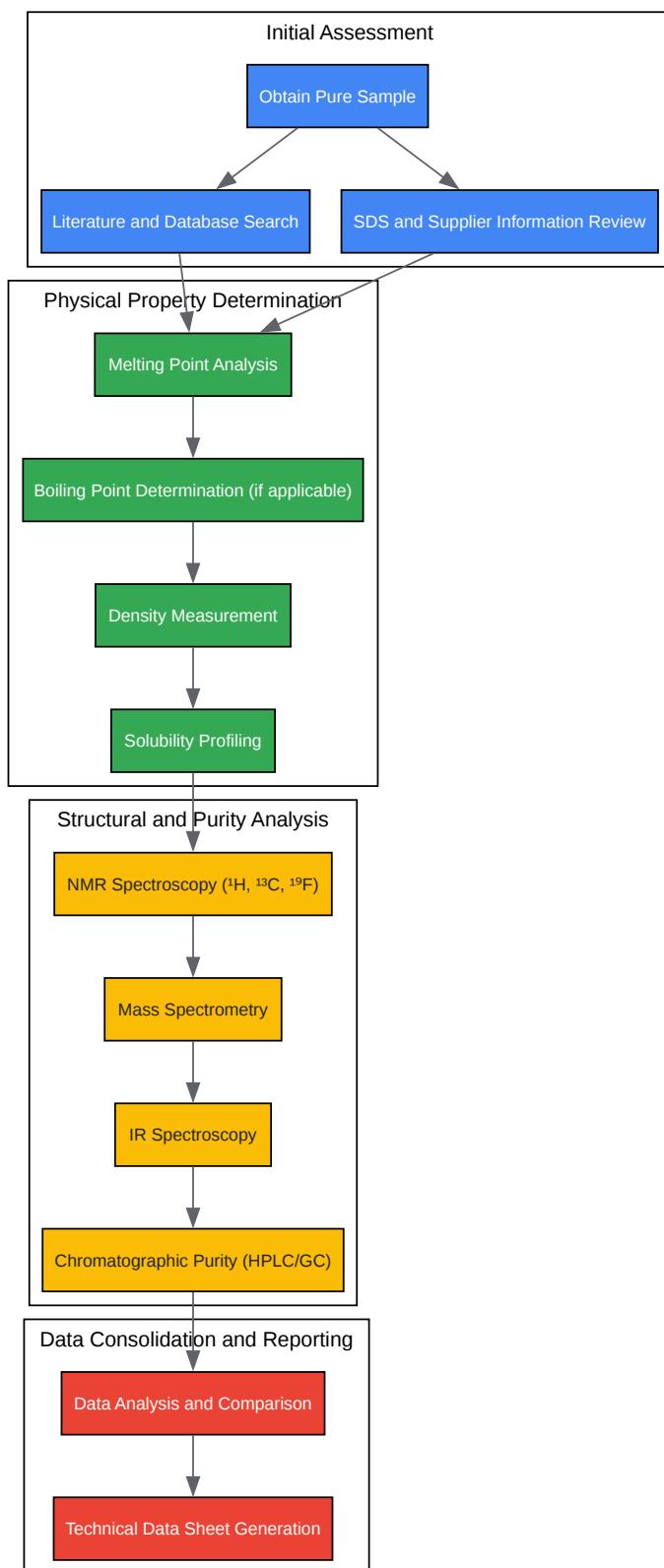
The density of a solid organic compound can be determined using several methods.

Methodology: Pycnometer Method[\[13\]](#)[\[14\]](#)

- Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a fitted stopper and a capillary opening) is weighed accurately (m_1).
- Mass with Sample: A known mass of **5-Chloro-2-fluoronicotinaldehyde** is added to the pycnometer, and it is weighed again (m_2).
- Mass with Sample and Liquid: The pycnometer is filled with a liquid of known density (ρ_{liquid}) in which the sample is insoluble. The pycnometer is then weighed again (m_3).
- Mass with Liquid Only: The pycnometer is emptied, cleaned, dried, and filled with the same liquid and weighed (m_4).
- Calculation: The density of the solid (ρ_{solid}) is calculated using the following formula:
$$\rho_{\text{solid}} = [(m_2 - m_1) / ((m_4 - m_1) - (m_3 - m_2))] * \rho_{\text{liquid}}$$

Solubility Determination

Determining the solubility of **5-Chloro-2-fluoronicotinaldehyde** in various solvents is crucial for its use in reactions and for developing purification and formulation protocols.


Methodology: Qualitative and Semi-Quantitative Solubility Testing[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
- Procedure:
 - A small, accurately weighed amount of **5-Chloro-2-fluoronicotinaldehyde** (e.g., 10 mg) is placed in a test tube.
 - A small volume of the selected solvent (e.g., 0.1 mL) is added.
 - The mixture is agitated (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
 - The sample is visually inspected for the presence of undissolved solid.

- If the solid has dissolved, more solvent is added in known increments until the saturation point is reached or a certain volume is achieved.
- Classification: The solubility can be classified qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the initial physicochemical characterization of a new or uncharacterized chemical compound like **5-Chloro-2-fluoronicotinaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization of a Chemical Compound.

Conclusion

While **5-Chloro-2-fluoronicotinaldehyde** is a commercially available compound with significant potential in synthetic chemistry, there is a clear lack of published, experimentally determined physical property data. This guide provides researchers with standardized methodologies to determine these crucial parameters. The generation and publication of these data would be of great value to the scientific community, enhancing the utility and safety of handling this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 882679-90-5|5-Chloro-2-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. Buy Online - 5-Chloro-2-fluoronicotinaldehyde - 98%, high purity , CAS No.882679-90-5 - We Deliver Worldwide [allschoolabs.com]
- 3. parchem.com [parchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-CHLORO-2-FLUOROPYRIDINE-3-CARBOXALDEHYDE | 882679-90-5 | INDOFINE Chemical Company [indofinechemical.com]
- 6. capotchem.cn [capotchem.cn]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. byjus.com [byjus.com]
- 13. mt.com [mt.com]

- 14. [alrasheedcol.edu.iq](#) [alrasheedcol.edu.iq]
- 15. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 16. [scribd.com](#) [scribd.com]
- 17. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 18. [chem.ws](#) [chem.ws]
- 19. [m.youtube.com](#) [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 5-Chloro-2-fluoronicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b584694#physical-properties-of-5-chloro-2-fluoronicotinaldehyde\]](https://www.benchchem.com/product/b584694#physical-properties-of-5-chloro-2-fluoronicotinaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com